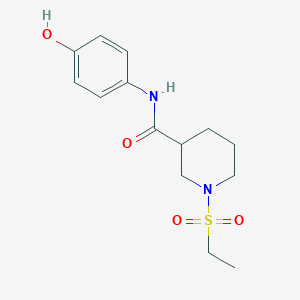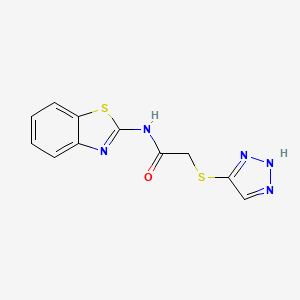
1-(ethylsulfonyl)-N-(4-hydroxyphenyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ethylsulfonyl)-N-(4-hydroxyphenyl)-3-piperidinecarboxamide, commonly known as EPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperidinecarboxamides and is known to have various biochemical and physiological effects on the body.
科学的研究の応用
EPPC has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research is the treatment of cancer. Studies have shown that EPPC can inhibit the growth of cancer cells and induce apoptosis. Additionally, EPPC has been found to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of EPPC is not fully understood, but studies suggest that it acts by inhibiting the activity of certain enzymes involved in cell growth and proliferation. EPPC has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
EPPC has been found to have various biochemical and physiological effects on the body. Studies have shown that EPPC can induce apoptosis in cancer cells, inhibit the activity of HDACs, and reduce the expression of pro-inflammatory cytokines. Additionally, EPPC has been found to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the significant advantages of EPPC in lab experiments is its specificity towards certain enzymes, which makes it an ideal tool for studying the role of these enzymes in various diseases. Additionally, EPPC has low toxicity and can be used in a wide range of concentrations. However, one of the limitations of EPPC is its low solubility in water, which can make it challenging to administer in certain experiments.
将来の方向性
There are several future directions for research on EPPC. One of the significant areas of research is the development of EPPC-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of EPPC and its potential use in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, EPPC is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of EPPC involves several steps, and it has been extensively studied for its potential use in the treatment of cancer and inflammatory diseases. EPPC has been found to have various biochemical and physiological effects on the body, and its specificity towards certain enzymes makes it an ideal tool for studying the role of these enzymes in various diseases. While there are some limitations to its use in lab experiments, EPPC has several future directions for research, including the development of EPPC-based drugs for the treatment of various diseases.
合成法
The synthesis of EPPC involves several steps, including the reaction of 4-hydroxybenzaldehyde with ethylsulfonylethylamine, followed by the reaction of the resulting compound with piperidine-3-carboxylic acid. The final product is obtained after purification through column chromatography.
特性
IUPAC Name |
1-ethylsulfonyl-N-(4-hydroxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-21(19,20)16-9-3-4-11(10-16)14(18)15-12-5-7-13(17)8-6-12/h5-8,11,17H,2-4,9-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCDGCWIPBJNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5361762.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5361772.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5361785.png)
![4,5-dimethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide hydrochloride](/img/structure/B5361787.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5361792.png)

![3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5361805.png)
![1-(4-methoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5361820.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5361833.png)
![4-(1-{[6-(3-methoxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5361834.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361842.png)
![N-[(3-anilino-2-butenoyl)oxy]benzamide](/img/structure/B5361844.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5361856.png)
![N-{1-[3-(4-piperidinylmethyl)benzoyl]-4-piperidinyl}acetamide hydrochloride](/img/structure/B5361867.png)